Computed Lipophilicity (LogP): Enhanced Membrane Permeability vs. Unsubstituted Pyrrolidine
The target compound exhibits a higher computed LogP value compared to unsubstituted pyrrolidine and 3-fluoropyrrolidine. This increase in lipophilicity, driven by the ethyl group, is a critical parameter for predicting a molecule's ability to cross cellular membranes and access intracellular targets, a property distinct from simpler fluorinated pyrrolidines .
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.098 |
| Comparator Or Baseline | 3-Fluoropyrrolidine: ~0.5 (estimated); Pyrrolidine: ~0.0 (estimated) |
| Quantified Difference | LogP increase of approx. 0.6 to 1.1 units relative to comparators |
| Conditions | In silico prediction using standard computational methods (e.g., XLogP3-AA) |
Why This Matters
A higher LogP value for this scaffold suggests superior passive membrane permeability, making it a preferred building block for designing candidates targeting intracellular enzymes or receptors.
